1,2,3-Trichloro-4-fluorobenzene

Description

Significance of Halogenated Aromatic Compounds in Synthetic Chemistry

Halogenated aromatic compounds are pivotal intermediates in the synthesis of a wide array of organic molecules. numberanalytics.com Their utility stems from the carbon-halogen bond, which can be strategically manipulated to introduce various functional groups, thereby enabling the construction of more complex molecular architectures. scbt.com This versatility has led to their widespread use in numerous fields.

In the pharmaceutical industry, halogenated aromatics are crucial for synthesizing a range of drugs, including certain antidepressants and antihistamines. numberanalytics.com The inclusion of halogen atoms can significantly influence a molecule's therapeutic activity. mt.com For instance, the introduction of fluorine or chlorine can enhance the efficacy of a drug candidate. mt.com

Beyond pharmaceuticals, these compounds are integral to the development of advanced materials. They serve as monomers for high-performance polymers and are used in the creation of dyes and other specialty chemicals. numberanalytics.com The presence of halogens can impart desirable properties to materials, such as increased thermal stability and resistance to degradation. In the agrochemical sector, halogenated aromatics are investigated for their potential in developing more effective and stable pesticides.

The reactivity of the carbon-halogen bond is a key factor in their synthetic utility. For example, carbon-chlorine or carbon-bromine bonds can be hydrolyzed to form alcohols, which can then be oxidized to produce ketones, aldehydes, and acids. mt.com Furthermore, these compounds are precursors for organometallic reagents, such as Grignard reagents, which are fundamental for forming new carbon-carbon bonds. mt.com

Research Landscape of Polychlorinated and Fluorinated Benzene (B151609) Derivatives

The field of polychlorinated and fluorinated benzene derivatives is a dynamic area of research, driven by the unique properties that multiple halogen substitutions impart to the benzene ring. The introduction of fluorine atoms, in particular, can significantly alter the electronic properties, stability, and reactivity of these molecules. beilstein-journals.org

Research in this area encompasses a broad spectrum of activities, from the development of novel synthetic methodologies to the investigation of their applications in materials science and environmental chemistry. The synthesis of these compounds often involves electrophilic aromatic substitution reactions, where the conditions and catalysts are carefully controlled to achieve the desired substitution pattern. numberanalytics.com For example, the chlorination of dichlorobenzene derivatives can be highly selective with the use of appropriate catalysts like iron(III) chloride.

The study of polychlorinated biphenyls (PCBs), a class of polychlorinated aromatic compounds, has been a significant area of research due to their environmental persistence and toxicity. wikipedia.org While their production is now banned, research continues on their environmental fate and remediation. wikipedia.orgscience.gov

In contrast, the deliberate synthesis of specific polychlorinated and fluorinated benzene derivatives continues to be an active area of academic and industrial research. For instance, compounds like 1,2,4-trifluorobenzene (B1293510) are important intermediates in the production of pharmaceuticals and liquid crystal materials. google.com The development of efficient and environmentally benign synthetic routes to these molecules is a key research focus.

1,2,3-Trichloro-4-fluorobenzene in Focus

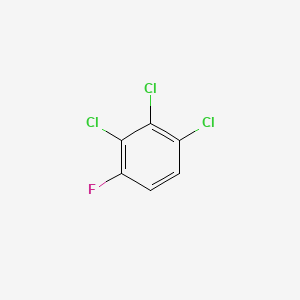

This compound (C₆H₂Cl₃F) is a specific example of a polychlorinated and fluorinated benzene derivative that serves as a valuable intermediate in chemical synthesis. nih.gov Its structure, featuring three chlorine atoms and one fluorine atom on the benzene ring, provides a unique platform for further chemical transformations.

Research applications of this compound include its use as a building block in the synthesis of more complex organic compounds, pharmaceuticals, and agrochemicals. The chlorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups, while the fluorine atom can influence the reactivity and properties of the final product.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₂Cl₃F |

| Molecular Weight | 199.4 g/mol |

| CAS Number | 36556-36-2 |

| Canonical SMILES | C1=CC(=C(C(=C1F)Cl)Cl)Cl |

| InChIKey | BJVGXXXWPQLLLP-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVGXXXWPQLLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190052 | |

| Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-36-2 | |

| Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 1,2,3 Trichloro 4 Fluorobenzene

Mechanistic Investigations of Substitution Reactions

Substitution reactions on the 1,2,3-trichloro-4-fluorobenzene ring can proceed through either nucleophilic or electrophilic pathways, depending on the attacking reagent and reaction conditions. The heavily halogenated nature of the ring makes it particularly susceptible to nucleophilic attack, while simultaneously deactivating it towards electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for highly halogenated benzenes. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. studymind.co.uknih.gov

The key factors governing SNAr on this compound are:

Ring Activation: The three chlorine atoms and one fluorine atom are strong electron-withdrawing groups (EWGs) by induction. This significantly lowers the electron density of the aromatic ring, making it highly electrophilic and thus activated for attack by nucleophiles. rsc.org

Leaving Group Ability: In SNAr reactions where the cleavage of the carbon-halogen bond is not the rate-determining step, the reactivity order of halogens as leaving groups is typically F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond and stabilizes the transition state leading to the Meisenheimer complex. justobjects.nl

Site of Attack: Nucleophilic attack will occur at a carbon atom bearing a halogen. The specific position is determined by the ability of the collective EWGs to stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction. For this compound, all four halogen-substituted carbons are potential sites for attack. The fluorine at the C-4 position is often the most likely site for substitution due to its superior ability to stabilize the intermediate and act as a leaving group in this type of reaction.

The general pathway is initiated by the attack of a nucleophile (e.g., RO⁻, RNH₂) on the aromatic ring, followed by the departure of a halide ion, restoring aromaticity.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on this compound | Mechanism |

| Ring Activation | The four halogen substituents strongly withdraw electron density by induction, activating the ring for nucleophilic attack. | Addition-Elimination |

| Leaving Group | Fluorine is generally a better leaving group than chlorine in SNAr reactions. | Meisenheimer Complex |

| Regioselectivity | Attack is favored at positions that allow for maximum stabilization of the negative charge in the Meisenheimer intermediate. The C-4 position is a likely target. | Resonance Stabilization |

The dynamics of EAS on this compound are dictated by:

Deactivation: The strong inductive electron withdrawal (-I effect) from the four halogens reduces the ring's nucleophilicity, making it less reactive towards electrophiles than benzene (B151609). Reactions, therefore, require strong electrophiles and often harsh conditions.

Directing Effects: Each halogen substituent directs incoming electrophiles to the positions ortho and para to itself via resonance donation (+M effect). byjus.comresearchgate.net In this compound, the only available positions for substitution are C-5 and C-6.

The fluorine at C-4 directs to C-5 (ortho).

The chlorine at C-3 directs to C-5 (ortho).

The chlorine at C-2 directs to C-6 (ortho).

The chlorine at C-1 directs to C-6 (para).

Regioselectivity: The final substitution pattern is a result of the cumulative directing effects. The C-5 and C-6 positions are the only viable sites. The fluorine atom, despite its high electronegativity, provides a more effective resonance donation than chlorine, which can make the ortho position (C-5) slightly more activated compared to the positions influenced only by chlorine. byjus.com Therefore, a mixture of 5- and 6-substituted products is expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Table 2: Directing Effects in Electrophilic Aromatic Substitution of this compound

| Position | Halogen Substituents Directing to this Position | Type of Direction |

| C-5 | C-4 Fluorine, C-3 Chlorine | ortho |

| C-6 | C-1 Chlorine, C-2 Chlorine | para, ortho |

Photochemical Reaction Pathways

Upon absorption of ultraviolet (UV) light, halogenated aromatic compounds like this compound can undergo several transformations. These reactions are typically initiated by the homolytic cleavage of a carbon-halogen bond, generating a highly reactive aryl radical.

A major photochemical pathway for polychlorinated benzenes is reductive dechlorination. This process involves the replacement of a chlorine atom with a hydrogen atom. The mechanism is believed to proceed via the following steps:

Photoexcitation: The this compound molecule absorbs a photon of UV light, promoting it to an excited state.

Homolytic Cleavage: The excited molecule undergoes homolysis of a carbon-chlorine bond, which is weaker than the carbon-fluorine bond, to form a 2,3-dichloro-4-fluorophenyl radical and a chlorine radical.

Hydrogen Abstraction: The aryl radical then abstracts a hydrogen atom from the solvent (if a hydrogen donor like an alcohol is present) or another organic molecule to yield 1,2-dichloro-4-fluorobenzene. justobjects.nl

Irradiation of various polychlorobenzenes has been shown to yield reductively dechlorinated products as major photoproducts. justobjects.nl Electron beam irradiation studies on compounds like 1,2,4-trichlorobenzene (B33124) also show a degradation pathway involving dechlorination. nih.govresearchgate.net

Photoisomerization, the light-induced conversion of a molecule into one of its isomers, is a possible but generally minor pathway for polychlorinated benzenes. During the photolysis of some tetrachlorobenzene isomers, other isomerized tetrachlorobenzenes have been detected as minor products. justobjects.nl This process likely involves the cleavage of a C-Cl bond followed by the re-attachment of the chlorine atom at a different position on the aromatic ring before the radical can be trapped by a hydrogen atom. For this compound, this could theoretically lead to the formation of other trichlorofluorobenzene isomers, although this is not typically a high-yield pathway.

The polychlorophenyl radicals generated during photolysis are highly reactive and can attack other organic molecules present in the solution, leading to photoincorporation products. justobjects.nl When polychlorobenzenes are irradiated in the presence of organic substrates, such as phenols or benzoic acids, the photochemically generated aryl radical can add to the substrate molecule. justobjects.nl

For example, the 2,3-dichloro-4-fluorophenyl radical formed from this compound could react with a phenol molecule to form a substituted polychlorinated diphenyl ether. This type of reaction demonstrates a pathway by which halogenated aromatic compounds can become covalently bound to other organic matter in the environment under the influence of sunlight. justobjects.nl

Oxidative and Reductive Transformations of this compound

The transformation of this compound in various environmental and laboratory settings is dictated by its susceptibility to oxidative and reductive processes. These transformations are critical in determining the compound's environmental fate, persistence, and potential for bioremediation. The following sections delve into the specific mechanisms of electron attachment in the solid phase and microbial degradation, drawing upon research on structurally similar halogenated aromatic compounds to infer the likely behavior of this compound.

Electron Attachment Processes in Solid Phase

For halogenated benzenes, DEA is a significant process that can lead to the cleavage of carbon-halogen bonds. In molecules containing both chlorine and fluorine, the relative likelihood of C-Cl versus C-F bond cleavage upon electron attachment is a critical question. Generally, the C-Cl bond is weaker than the C-F bond, suggesting that dechlorination would be the more favorable dissociation pathway.

Studies on related compounds, such as fluorinated nitrobenzenes and chlorobenzene, have shown that the efficiency and pathways of DEA are highly dependent on the electron energy and the specific molecular structure. For instance, in chlorobenzene, dissociative electron attachment is mediated by the formation of a temporary negative ion, which can then dissociate to produce a chloride ion (Cl⁻) and a phenyl radical. This process is often resonant, meaning it occurs most efficiently at specific electron energies.

Table 1: Postulated Electron Attachment and Dissociation Pathways for this compound

| Reactant | Electron Energy | Transient Negative Ion | Dissociation Products |

| This compound + e⁻ | Low Energy (< 10 eV) | [C₆HCl₃F]⁻* | C₆H₂Cl₂F• + Cl⁻ |

Note: The table presents a generalized pathway. The actual process may involve multiple resonance energies and the formation of different isomeric products.

Further research, including theoretical calculations and experimental studies using techniques like crossed electron-molecular beam experiments, would be necessary to fully elucidate the specific dynamics of electron attachment to this compound in the solid phase.

Microbial Transformation and Degradation Mechanisms

The microbial degradation of halogenated aromatic compounds is a key process in their environmental remediation. While no studies have specifically reported on the microbial transformation of this compound, extensive research on related compounds like trichlorobenzenes and other chlorofluorinated aromatics allows for informed predictions about its likely fate in microbial systems.

Under anaerobic conditions, the primary mechanism for the microbial transformation of highly chlorinated benzenes is reductive dechlorination. researchgate.net This process involves the sequential removal of chlorine atoms from the aromatic ring, with the chlorinated compound serving as an electron acceptor. researchgate.net This biological process is often referred to as "halorespiration" and is carried out by specific groups of bacteria, such as those from the genus Dehalococcoides. nih.gov

A bacterial consortium has been shown to reductively dechlorinate 1,2,3-trichlorobenzene (B84244) to 1,3-dichlorobenzene. nih.gov It is highly probable that this compound would also be susceptible to anaerobic reductive dechlorination. The presence of the fluorine atom might influence the rate and regioselectivity of the dechlorination process.

The transformation of polychlorofluorocarboxylic acids by anaerobic microbial communities has demonstrated that both dechlorination and, subsequently, defluorination can occur. researchhub.com Microbial reductive, hydrolytic, and eliminative dechlorination have been observed, with hydrolytic dechlorination leading to spontaneous defluorination. researchhub.com This suggests that microbial communities have the potential to cleave both C-Cl and C-F bonds, although C-F bond cleavage is generally more difficult.

Under denitrifying conditions, some fluorinated aromatic compounds, such as 2-fluorobenzoate and 4-fluorobenzoate, have been shown to be degraded, with stoichiometric release of fluoride. nih.gov However, fluorophenols have been found to be recalcitrant under various anaerobic conditions. nih.gov This highlights the specificity of microbial degradation pathways.

The initial steps in the anaerobic degradation of this compound would likely involve the reductive removal of chlorine atoms. The resulting chlorofluorobenzene or dichlorofluorobenzene isomers could then be subject to further degradation, potentially including the cleavage of the C-F bond, although this is generally a more energetically demanding step.

Table 2: Probable Microbial Transformation Products of this compound under Anaerobic Conditions

| Parent Compound | Transformation Process | Key Microorganisms (Analogous Compounds) | Potential Intermediate Products |

| This compound | Reductive Dechlorination | Dehalococcoides sp., Desulfovibrio sp., Sporomusa sp. | Dichlorofluorobenzenes, Monochlorofluorobenzene |

| This compound | Reductive Defluorination | (Less common, but possible) | Trichlorobenzenes |

It is important to note that the complete mineralization of such compounds often requires a combination of anaerobic and aerobic processes. While anaerobic processes are effective at removing halogens from highly halogenated compounds, the resulting less-halogenated or non-halogenated aromatic rings are often more susceptible to aerobic degradation. nih.gov

Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and determining the molecular structure of 1,2,3-trichloro-4-fluorobenzene by analyzing its characteristic vibrational frequencies.

The FTIR spectrum of a substituted benzene (B151609) derivative like this compound is expected to exhibit distinct absorption bands corresponding to the vibrations of the benzene ring and its substituents. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the benzene ring usually give rise to a series of bands in the 1600-1400 cm⁻¹ range.

The presence of halogen substituents significantly influences the spectrum. The C-Cl stretching vibrations are generally observed in the 800-600 cm⁻¹ region, while the C-F stretching vibration is expected to produce a strong absorption band in the 1300-1200 cm⁻¹ range. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are anticipated in the 900-700 cm⁻¹ region and can provide further structural confirmation.

FT-Raman spectroscopy provides complementary information to FTIR. In many cases, vibrations that are weak in the FTIR spectrum appear as strong bands in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the benzene ring are expected to be particularly prominent in the FT-Raman spectrum. The C-Cl and C-F stretching vibrations are also active in Raman scattering. The combination of both FTIR and FT-Raman data allows for a more complete and reliable assignment of the vibrational modes of the molecule.

A detailed assignment of the vibrational frequencies of this compound can be achieved through comparison with related molecules and by employing computational methods such as Density Functional Theory (DFT). Based on studies of similar halogenated benzenes, the fundamental vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms.

For instance, studies on trichlorobenzenes and fluorinated benzenes provide a basis for assigning the observed frequencies. electronicsandbooks.comresearchgate.net The vibrational modes are categorized into in-plane and out-of-plane vibrations.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretching |

| 1600 - 1550 | C=C aromatic stretching |

| 1470 - 1430 | C=C aromatic stretching |

| 1300 - 1200 | C-F stretching |

| 1200 - 1000 | In-plane C-H bending |

| 800 - 600 | C-Cl stretching |

| 900 - 700 | Out-of-plane C-H bending |

| Below 600 | In-plane and out-of-plane C-Cl and C-F bending |

Electronic Spectroscopy and Ionization Studies

Electronic spectroscopy provides information about the electronic transitions within the molecule, while ionization studies reveal details about the energy required to remove an electron and the properties of the resulting cation.

The UV-Visible spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The π → π* transitions of the benzene ring typically occur in the ultraviolet region. For benzene itself, these transitions are observed around 184, 204, and 256 nm. Substitution with halogens can cause a bathochromic shift (shift to longer wavelengths) and changes in the intensity of these bands. Data from related compounds, such as various trichlorobenzene isomers, show absorption maxima in the 200-300 nm range. nist.gov The electronic spectrum is a result of transitions from the ground electronic state to various excited electronic states.

For these 1,2,3-substituted halogenated benzenes, two-color resonant MATI spectroscopy has been used to investigate their ionic properties. rsc.orgrsc.org The AIEs for 1,3,2-DCFB and 1,3,2-DFCB have been determined to be 75242 ± 6 cm⁻¹ and 75627 ± 6 cm⁻¹, respectively. rsc.org The AIE for 1,2,3-TCB is 74289 ± 6 cm⁻¹. electronicsandbooks.com Based on these values, the AIE for this compound is expected to be in a similar range.

The MATI spectra of these related compounds reveal several active vibrational modes in the cation, providing information about the change in geometry upon ionization. Quantum chemical calculations often accompany experimental MATI studies to aid in the assignment of these cationic vibrational modes. rsc.orgrsc.org

Zero Kinetic Energy (ZEKE) Spectroscopy

Zero Kinetic Energy (ZEKE) spectroscopy is a high-resolution technique used to measure the ionization energies of molecules with great precision. The method involves the photoexcitation of a molecule to a high Rydberg state, just below the ionization threshold, followed by field ionization. By detecting only the electrons with nearly zero kinetic energy, highly resolved spectra of the cation are obtained, providing detailed information about its vibrational and rotational energy levels.

Adiabatic Ionization Energy Determination

The adiabatic ionization energy corresponds to the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the resulting cation. ZEKE spectroscopy is a primary method for the precise determination of adiabatic ionization energies.

Although an experimentally determined adiabatic ionization energy for this compound has not been reported, it is anticipated to be in a range similar to that of other trichlorobenzenes and fluorinated benzenes. For comparison, the ionization energies of related compounds provide an estimate of the expected value.

Table 1: Ionization Energies of Related Aromatic Compounds

| Compound | Ionization Energy (eV) |

| Benzene | 9.24376 |

| Fluorobenzene (B45895) | 9.199 |

| Chlorobenzene | 9.07 |

| 1,2-Dichlorobenzene | 9.06 |

| 1,3-Dichlorobenzene | 9.12 |

| 1,4-Dichlorobenzene | 9.07 |

Note: The table presents data for related compounds to provide context, as specific experimental data for this compound is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing information on the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, two signals are expected for the two aromatic protons. These protons are in different chemical environments and will therefore exhibit distinct chemical shifts. The proton at position 5 is expected to be a doublet of doublets due to coupling with the adjacent proton at position 6 and the fluorine atom at position 4. The proton at position 6 will likely appear as a doublet, being coupled to the proton at position 5.

While the specific ¹H NMR spectrum for this compound is not available, data from related compounds such as 1,2,3-trichlorobenzene (B84244) and 1,3-dichloro-4-fluorobenzene (B72064) can provide an indication of the expected chemical shifts. chemicalbook.comchemicalbook.com For instance, the aromatic protons in 1,2,3-trichlorobenzene appear in the range of 7.0-7.5 ppm. chemicalbook.com

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each of the six carbon atoms in the benzene ring, as they are all in unique chemical environments. The carbon atoms bonded to the chlorine and fluorine atoms will exhibit characteristic chemical shifts, and the carbon bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens.

As with ¹H NMR, specific experimental ¹³C NMR data for this compound is not documented in readily accessible literature. However, data for similar compounds like 1,2,3-trichlorobenzene and fluorobenzene can be used for estimation. chemicalbook.comchemicalbook.com The carbon atoms in 1,2,3-trichlorobenzene show resonances in the aromatic region, typically between 125 and 135 ppm. chemicalbook.com

Multinuclear NMR Studies

Multinuclear NMR studies, particularly ¹⁹F NMR, are highly informative for fluorinated compounds. southampton.ac.uk The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a sensitive technique. ilpi.comorganicchemistrydata.org In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the fluorine atom. nih.gov This signal will be split into a multiplet due to coupling with the neighboring protons. The chemical shift of the fluorine atom will be indicative of its electronic environment.

General principles of multinuclear NMR in fluorobenzenes suggest that the chemical shifts and coupling constants are sensitive to the substitution pattern on the aromatic ring. ilpi.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks with a characteristic intensity pattern.

While a specific mass spectrum for this compound is not provided in the search results, the mass spectra of related compounds such as 1,2,3-trichlorobenzene and 1,2,4-trichlorobenzene (B33124) show characteristic fragmentation patterns involving the loss of chlorine atoms and the aromatic ring. nist.govnist.gov

GC-MS for Product Identification

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of synthesizing or analyzing this compound, GC-MS serves to separate the target compound from reaction byproducts, starting materials, and solvents, and to provide a characteristic mass spectrum for its identification.

The retention time in a GC system is a critical parameter for the initial identification of a compound. While specific retention times are dependent on the exact analytical conditions (e.g., column type, temperature program, and carrier gas flow rate), the elution order of halogenated benzenes is influenced by factors such as boiling point and interaction with the stationary phase. rsc.org For instance, studies on various halogenated benzene derivatives show that retention times generally increase with the number of halogen substitutions. rsc.org

Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process induces fragmentation of the molecular ion. wikipedia.orglibretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule, allowing for its structural elucidation.

For this compound (C₆H₂Cl₃F), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic cluster of peaks. docbrown.info The most intense peak in this cluster would correspond to the ion containing three ³⁵Cl isotopes.

The fragmentation of the molecular ion would likely proceed through the loss of chlorine and fluorine atoms or ions, as well as the cleavage of the benzene ring. The stability of the resulting fragment ions, such as the phenyl cation, often dictates the most abundant peaks in the mass spectrum. docbrown.infolibretexts.org The interpretation of these fragments is key to confirming the substitution pattern of the benzene ring.

A representative, though hypothetical, GC-MS data table for the analysis of this compound is presented below. The retention time is an estimated value, and the major fragments are predicted based on common fragmentation pathways of halogenated aromatic compounds.

| Parameter | Value/Description |

| Compound Name | This compound |

| Molecular Formula | C₆H₂Cl₃F |

| Molecular Weight | 199.4 g/mol |

| GC Column | (Example) DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Oven Program | (Example) 50°C (2 min), ramp to 250°C at 10°C/min |

| Est. Retention Time | (Example) 10.5 min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Major Mass Fragments (m/z) | 198/200/202 (M+), 163/165 (M-Cl)+, 128 (M-2Cl)+, 99 (M-Cl-HCl)+, 75 |

This table is illustrative. Actual retention times and fragment intensities would be determined by experimental analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a compound with high accuracy. Unlike nominal mass measurements provided by standard mass spectrometers, HRMS can measure mass-to-charge ratios to several decimal places. This precision allows for the differentiation between ions that have the same nominal mass but different elemental formulas.

The exact mass of this compound, calculated from the most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁹F), is 197.920611 Da. An HRMS instrument can measure this mass with a high degree of accuracy, typically within a few parts per million (ppm). This capability is crucial for confirming the elemental formula of a newly synthesized compound or for identifying an unknown analyte in a complex mixture.

For example, other compounds might have a nominal mass of 198, but their exact masses would differ significantly from that of this compound, allowing for unambiguous identification. The high resolving power of HRMS also aids in separating and identifying co-eluting species in a chromatographic run that may not be resolved by the GC alone.

The table below summarizes the key HRMS data for this compound.

| Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C₆H₂Cl₃F |

| Calculated Exact Mass | 197.920611 Da |

| Typical Mass Accuracy | < 5 ppm |

The combination of GC for separation and both low- and high-resolution mass spectrometry for identification provides a comprehensive analytical workflow for the characterization of this compound, ensuring its structural integrity and purity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern chemical research, offering a detailed view of molecules at the atomic level. For complex molecules such as 1,2,3-Trichloro-4-fluorobenzene, these calculations can elucidate properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic structure of molecules. globalresearchonline.net In studies of similar polysubstituted benzene (B151609) derivatives, such as 1,2,3-trichloro-4-nitrobenzene, DFT calculations are performed to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. globalresearchonline.net

The process involves using a functional, like the popular B3LYP, which approximates the exchange-correlation energy—a key component of the total electronic energy. globalresearchonline.netprensipjournals.com For the analogous 1,2,3-trichloro-4-nitrobenzene, DFT calculations revealed that the presence of halogen atoms causes slight distortions in the benzene ring from a perfect hexagonal geometry. globalresearchonline.net For instance, the bond angles C2–C1–C6, C1–C2–C3, and C2–C3–C4 were calculated to be 120.5°, 120.14°, and 118.26°, respectively, demonstrating deviations from the ideal 120°. globalresearchonline.net Such asymmetries are attributed to the steric and electronic repulsion between the substituent groups and the benzene ring. globalresearchonline.net Theoretical calculations for the isolated molecule are typically performed in the gaseous phase, which can lead to slight differences when compared to experimental data from the solid state. globalresearchonline.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. researchgate.netmdpi.com This method is particularly valuable for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com

In studies of related aromatic compounds, TD-DFT calculations, often performed with functionals like B3LYP, have been successfully used to determine the possible electronic transitions. researchgate.netmdpi.com For instance, in an analysis of fluorescent 1,2,3-triazole-4-carboxylic acids, TD-DFT at the B3LYP/6-31+G(d,p) level was employed to calculate UV-Vis spectra in different solvents, demonstrating the method's utility in understanding how the environment affects electronic properties. mdpi.com The insights from TD-DFT are crucial for interpreting experimental spectroscopic data and understanding the photophysical behavior of molecules. ucm.es

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The selection represents a compromise between computational accuracy and cost. For halogenated benzenes, Pople-style basis sets are commonly employed.

Studies on closely related molecules like 1,2,3-trichloro-4-nitrobenzene and 3-chloro-4-fluoronitrobenzene (B104753) have utilized basis sets such as 6-31+G(d,p) and the more extensive 6-311++G(d,p). globalresearchonline.netprensipjournals.com The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density, which is important for accurately modeling bonding in molecules with electronegative atoms like chlorine and fluorine. Diffuse functions (+) are added to better describe the electron density far from the atomic nuclei, which is crucial for anions and excited states. globalresearchonline.net The validation of the chosen basis set is typically achieved by comparing calculated properties, such as vibrational frequencies or NMR chemical shifts, with available experimental data. prensipjournals.comprensipjournals.com

Molecular Electronic Structure Analysis

Analyzing the molecular electronic structure provides a deeper understanding of a molecule's reactivity and intermolecular interactions. Techniques like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MESP) mapping are standard tools for this purpose.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. nih.gov

Table 1: Example Frontier Molecular Orbital Energies for an Analogous Compound (1,2,3-trichloro-4-nitrobenzene) Data sourced from DFT calculations on a related compound to illustrate the type of information obtained.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| B3LYP | 6-311++G(d,p) | -7.21 | -3.45 | 3.76 |

This table is illustrative and based on data for 1,2,3-trichloro-4-nitrobenzene as a proxy for this compound. globalresearchonline.net

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. numberanalytics.com It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. prensipjournals.comnumberanalytics.com The MESP map displays regions of negative electrostatic potential (typically colored red), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. walisongo.ac.idresearchgate.net

For halogenated benzenes, the MESP is influenced by the interplay of the inductive and resonance effects of the halogen substituents. In fluorobenzene (B45895), the region around the fluorine atom is highly negative due to its high electronegativity. walisongo.ac.idmdpi.com In contrast, for heavier halogens like chlorine, the potential can be less negative or even show a positive region (a σ-hole) along the C-Cl bond axis, which can lead to halogen bonding. mdpi.com

In this compound, the MESP map would be expected to show a significant negative potential around the highly electronegative fluorine atom. The regions ortho and para to the fluorine and chlorine atoms would also be influenced, creating a complex potential surface that dictates the molecule's interaction with other chemical species. These maps provide excellent corroboration with the reactivity of different substrates toward nucleophilic aromatic substitution (SNAr) reactions. walisongo.ac.id

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, many-electron wavefunction of a molecule into the familiar, intuitive language of Lewis structures, including bonds, lone pairs, and atomic hybrids. wikipedia.orgnih.gov The analysis involves a sequence of transformations from the basis atomic orbitals (AOs) to Natural Atomic Orbitals (NAOs), Natural Hybrid Orbitals (NHOs), and finally to Natural Bond Orbitals (NBOs). wikipedia.org This process yields a set of localized orbitals with maximum electron occupancy, corresponding to the optimal or "natural" Lewis structure. wikipedia.orgwisc.edu

A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This is applied to the NBO Fock matrix to evaluate the energetic significance of interactions between filled "donor" NBOs (Lewis-type, i.e., bonds or lone pairs) and empty "acceptor" NBOs (non-Lewis type, typically antibonds). wisc.edu The stabilization energy, E(2), associated with a donor-acceptor interaction (e.g., a lone pair donating into an adjacent antibonding orbital) quantifies the extent of intramolecular charge transfer (ICT), hyperconjugation, and departure from the idealized Lewis structure.

For this compound, NBO analysis would provide critical insights into:

The polarity and hybridization of the C-C, C-H, C-Cl, and C-F bonds.

The delocalization of electron density from the lone pairs of the chlorine and fluorine atoms into the antibonding orbitals of the benzene ring.

While specific data is not available, the results of an NBO analysis are typically presented in a table format.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Note: The following table is a template. Specific values for this compound are not available in the reviewed literature.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (F) | π(C-C) | N/A |

| LP (Cl) | π(C-C) | N/A |

| π (C-C) | π(C-C) | N/A |

| σ (C-H) | σ(C-C) | N/A |

Mulliken Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the basis functions used in a quantum chemical calculation. These charges provide a quantitative picture of the electron distribution and are useful for understanding a molecule's reactivity. The distribution of charges can indicate the electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule.

Table 2: Illustrative Mulliken Atomic Charges for this compound (Note: This table illustrates the expected output of a Mulliken charge analysis. Specific calculated values are not available in the reviewed literature.)

| Atom | Charge (e) |

| C1 | N/A |

| C2 | N/A |

| C3 | N/A |

| C4 | N/A |

| C5 | N/A |

| C6 | N/A |

| Cl (on C1) | N/A |

| Cl (on C2) | N/A |

| Cl (on C3) | N/A |

| F (on C4) | N/A |

| H5 | N/A |

| H6 | N/A |

Spectroscopic Parameter Prediction and Correlation

Theoretical Vibrational Frequencies and Total Energy Distribution (TED)

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules. These theoretical frequencies correspond to the fundamental modes of vibration that are observed experimentally in Infrared (IR) and Raman spectroscopy. For a polyatomic molecule like this compound, which has 12 atoms, there are 3N-6 = 30 fundamental vibrational modes.

To confidently assign the calculated frequencies to specific types of molecular motion (e.g., C-F stretching, C-H bending, ring deformation), a Total Energy Distribution (TED) analysis is performed. TED provides a percentage breakdown of how much each internal coordinate (bond stretch, angle bend, etc.) contributes to a given normal mode of vibration. This allows for an unambiguous assignment of the spectral peaks. A study on the related compound 1,3,5-tribromo-2,4,6-trifluoro-benzene demonstrates the application of this method. researchgate.net

Table 3: Illustrative Theoretical Vibrational Frequencies and Assignments for this compound (Note: This table is a template. Specific calculated frequencies and TED values are not available in the reviewed literature.)

| Mode | Calculated Frequency (cm⁻¹) | Assignment (Contribution from TED) |

| ν1 | N/A | C-H stretch (98%) |

| ν2 | N/A | C-F stretch (85%) |

| ν3 | N/A | C-Cl stretch (90%) |

| ν4 | N/A | Ring breathing (75%) |

Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, which calculates the magnetic shielding tensors for each nucleus. The chemical shift is then determined relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). libretexts.org

Predicting the NMR spectrum for this compound would allow for a direct comparison with experimental data, confirming the identity and purity of the compound. The calculations would reveal the electronic environment of each unique hydrogen and carbon atom, showing how the electron-withdrawing effects of the four halogen substituents shift the resonance signals downfield. chemistrysteps.com

Table 4: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is a template. Specific calculated chemical shifts are not available in the reviewed literature.)

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C1 | N/A | H5 | N/A |

| C2 | N/A | H6 | N/A |

| C3 | N/A | ||

| C4 | N/A | ||

| C5 | N/A | ||

| C6 | N/A |

Thermochemical and Photophysical Property Calculations

Thermodynamic Properties (Entropy, Heat Capacity, Enthalpy)

The fundamental vibrational frequencies obtained from computational calculations are also essential for determining a molecule's thermodynamic properties. Using the principles of statistical mechanics, properties such as heat capacity (Cₚ), entropy (S), and enthalpy (H) can be calculated as a function of temperature. These calculations provide valuable data for chemical engineers and physical chemists studying reaction equilibria and process thermodynamics. A study on 1,3,5-tribromo-2,4,6-trifluoro-benzene highlights the calculation of these parameters. researchgate.net

For this compound, these calculations would provide a complete thermodynamic profile, detailing how its internal energy is stored and distributed among its translational, rotational, and vibrational degrees of freedom at various temperatures.

Table 5: Illustrative Calculated Thermodynamic Properties of this compound at 298.15 K (Note: This table is a template. Specific calculated values are not available in the reviewed literature.)

| Property | Value | Units |

| Entropy (S) | N/A | J mol⁻¹ K⁻¹ |

| Heat Capacity (Cₚ) | N/A | J mol⁻¹ K⁻¹ |

| Enthalpy (H) | N/A | kJ mol⁻¹ |

Nonlinear Optical (NLO) Activity and Hyperpolarizability

A thorough review of the scientific literature reveals a notable absence of specific computational studies focused on the nonlinear optical (NLO) properties of this compound. However, insightful parallels can be drawn from computational analyses of structurally analogous compounds, particularly 1,2,3-trichloro-4-nitrobenzene (TCNB). The substitution of a nitro group (—NO₂) for the fluorine atom at the C4 position provides a valuable comparative framework, as both are electron-withdrawing groups, albeit with differing strengths.

Research conducted on TCNB has demonstrated its potential as a significant NLO material. globalresearchonline.net Computational investigations using Density Functional Theory (DFT) with the B3LYP method and both 6-31+G(d,p) and 6-311++G(d,p) basis sets have been employed to determine its electronic and optical characteristics. globalresearchonline.net These studies are crucial in predicting the NLO behavior of organic molecules, which arises from the interaction of electromagnetic fields with the molecular electron cloud, leading to a distortion that can be described by the polarizability (α) and hyperpolarizabilities (β, γ, etc.).

The key to NLO activity in such molecules is often the presence of an intramolecular charge transfer (ICT) mechanism, typically facilitated by electron donor and acceptor groups connected by a π-conjugated system. In TCNB, the potent electron-withdrawing nitro group, in conjunction with the chlorine atoms, creates a significant dipole moment and enhances the molecular polarizability, which are prerequisites for strong second-order NLO responses.

The first-order hyperpolarizability (β₀), a measure of the second-order NLO response, is a critical parameter. For TCNB, the calculated total molecular hyperpolarizability was found to be substantially greater than that of urea, a standard reference material for NLO studies. globalresearchonline.net This indicates that TCNB possesses a significant NLO activity.

The calculated electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) for TCNB are presented in the table below. These values, obtained from theoretical calculations, provide a quantitative basis for understanding the molecule's NLO potential. globalresearchonline.net

Table 1: Calculated NLO Properties of 1,2,3-Trichloro-4-nitrobenzene (TCNB)

| Property | B3LYP/6-31+G(d,p) | B3LYP/6-311++G(d,p) |

|---|---|---|

| Dipole Moment (μ) [Debye] | ||

| µx | -1.981 | -2.015 |

| µy | 1.354 | 1.411 |

| µz | 0.000 | 0.000 |

| µ_total | 2.400 | 2.460 |

| Polarizability (α) [esu] | ||

| αxx | -1.581 x 10⁻²³ | -1.599 x 10⁻²³ |

| αxy | -0.059 x 10⁻²³ | -0.063 x 10⁻²³ |

| αyy | -1.229 x 10⁻²³ | -1.246 x 10⁻²³ |

| αxz | 0.000 | 0.000 |

| αyz | 0.000 | 0.000 |

| αzz | -0.730 x 10⁻²³ | -0.741 x 10⁻²³ |

| α_total | -1.180 x 10⁻²³ | -1.195 x 10⁻²³ |

| First Hyperpolarizability (β) [esu] | ||

| βx | 1.713 x 10⁻³⁰ | 1.954 x 10⁻³⁰ |

| βy | -0.443 x 10⁻³⁰ | -0.491 x 10⁻³⁰ |

| βz | 0.000 | 0.000 |

| β_total | 1.769 x 10⁻³⁰ | 2.014 x 10⁻³⁰ |

Source: Adapted from Vennila, S. et al. (2018). globalresearchonline.net

While direct data for this compound is unavailable, it is reasonable to infer that it would also exhibit NLO properties, though likely of a lesser magnitude than TCNB. The fluorine atom is less strongly electron-withdrawing than the nitro group, which would result in a smaller molecular dipole moment and a less pronounced intramolecular charge transfer. Consequently, the first-order hyperpolarizability of this compound is expected to be lower than that of its nitro-substituted counterpart. Future computational studies on this compound are warranted to quantify its specific NLO characteristics and to validate these theoretical predictions.

Applications As a Synthetic Intermediate and Building Block

Role in the Synthesis of Pharmaceutical Precursors

While direct, publicly available research detailing the use of 1,2,3-Trichloro-4-fluorobenzene in the synthesis of specific, named pharmaceutical precursors is limited, its structural motifs are present in various bioactive molecules. Halogenated aromatic compounds are fundamental to medicinal chemistry, and the specific arrangement of substituents in this compound makes it a valuable precursor for creating more complex molecular architectures. The presence of both chloro and fluoro groups allows for selective functionalization, a key strategy in the synthesis of active pharmaceutical ingredients (APIs).

The fluoroquinolone class of antibiotics, for example, features a fluorinated aromatic ring as a core component. nih.gov The synthesis of these antibacterial agents often involves the use of poly-substituted fluorinated benzenes as starting materials. nanobioletters.com The reactivity of the carbon-fluorine and carbon-chlorine bonds in compounds like this compound can be exploited to introduce various functional groups necessary for biological activity.

Furthermore, many modern pharmaceuticals incorporate 1,2,3-triazole moieties, which are known for their wide range of biological activities. nih.gov The synthesis of such compounds often proceeds through "click chemistry," where a substituted aromatic azide is reacted with an alkyne. This compound can serve as a starting point for the synthesis of the necessary substituted aryl azides, which are then incorporated into the final drug scaffold.

Utilization in Agrochemical Development

The development of novel agrochemicals, including fungicides, herbicides, and insecticides, frequently relies on the incorporation of halogenated aromatic moieties to enhance efficacy and metabolic stability. rhhz.net Fluorine-containing compounds, in particular, have seen a significant rise in application within the agrochemical industry due to the unique properties conferred by the fluorine atom. rhhz.net

This compound represents a key building block for the synthesis of various agrochemical active ingredients. For instance, its structure is related to intermediates used in the production of certain fungicides and herbicides. The specific substitution pattern can influence the molecule's interaction with biological targets and its environmental persistence.

Contribution to Functional Materials Synthesis

The unique electronic properties and stability of fluorinated and chlorinated aromatic compounds make them attractive components in the synthesis of functional materials, such as liquid crystals and polymers. beilstein-journals.org The introduction of fluorine atoms into a molecule can significantly alter its physical properties, including its dielectric anisotropy, which is a critical parameter for liquid crystal displays (LCDs). beilstein-journals.org

Laterally fluoro-substituted terphenyls have been utilized as host materials in ferroelectric liquid crystal systems. biointerfaceresearch.com The synthesis of such complex molecules often begins with smaller, highly functionalized aromatic building blocks. This compound, with its multiple halogen substituents, can serve as a precursor to more elaborate structures used in the creation of liquid crystalline materials. The selective replacement of its chlorine atoms allows for the introduction of other functional groups, leading to the tailored synthesis of molecules with specific mesomorphic properties.

In the realm of polymer science, halogenated aromatic compounds are used as monomers or monomer precursors to produce polymers with enhanced thermal stability, chemical resistance, and specific electronic properties. While direct polymerization of this compound is not a common application, its derivatives can be incorporated into polymer backbones or side chains to impart desired characteristics.

Derivatization to Other Halogenated Aromatic Compounds

One of the primary applications of this compound is as a starting material for the synthesis of other, often more complex, halogenated aromatic compounds. The differential reactivity of the C-F and C-Cl bonds allows for selective chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the derivatization of halogenated benzenes. masterorganicchemistry.comlibretexts.org In many SNAr reactions, a fluorine atom is a better leaving group than a chlorine atom, especially when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com However, the specific reaction conditions and the nature of the nucleophile can allow for the selective substitution of the chlorine atoms in this compound.

This selective reactivity enables the synthesis of a variety of derivatives, including:

Polyfluorinated Aromatic Compounds: Through halogen exchange (HALEX) reactions, the chlorine atoms can be replaced with fluorine, leading to the formation of more highly fluorinated benzene (B151609) derivatives. These compounds are valuable intermediates in their own right.

Substituted Phenols and Anilines: Reaction with strong nucleophiles like hydroxides or amines can lead to the substitution of one or more halogen atoms, providing access to substituted phenols and anilines, which are versatile intermediates in organic synthesis.

Cross-Coupling Products: The chlorine atoms can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. This opens up pathways to a vast array of complex aromatic structures.

The ability to selectively modify the substitution pattern of this compound underscores its importance as a versatile platform for the synthesis of a wide range of other valuable halogenated aromatic compounds.

Environmental Chemical Behavior and Fate Studies

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems

The degradation of halogenated aromatic compounds in the environment is significantly influenced by photolysis, a process driven by the absorption of light energy. For compounds like 1,2,3-Trichloro-4-fluorobenzene, photolytic degradation in aquatic and atmospheric systems can proceed through several mechanisms, primarily involving the cleavage of carbon-halogen bonds. The presence of multiple chlorine atoms and a fluorine atom on the benzene (B151609) ring dictates the molecule's photochemical reactivity. In general, the photolysis of halogenated benzenes can lead to reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, and photoisomerization, where the positions of the substituents on the aromatic ring are rearranged. tandfonline.com

Photo-reductive Dechlorination in Solution

In solution, such as in sunlit surface waters, this compound is expected to undergo photo-reductive dechlorination. This process is a primary photochemical pathway for related compounds like tetrachlorobenzenes when irradiated in solvent mixtures such as acetonitrile-water. tandfonline.com The reaction involves the excitation of the molecule to a higher energy state upon absorbing ultraviolet (UV) radiation, leading to the cleavage of a carbon-chlorine (C-Cl) bond. The resulting aryl radical can then abstract a hydrogen atom from the solvent or other hydrogen donors to form a less chlorinated molecule.

For this compound, the stepwise reductive dechlorination would likely lead to the formation of various dichlorofluorobenzene isomers. The relative lability of the C-Cl bonds at different positions on the ring will influence the specific products formed. This process is significant as it can transform a more highly chlorinated compound into less chlorinated, and potentially more mobile or biodegradable, derivatives.

Photo-induced Isomerization

Another potential photolytic pathway for this compound is photo-induced isomerization, a process observed in other polychlorinated benzenes. tandfonline.comwikipedia.org This transformation is induced by photoexcitation and can be either reversible or irreversible. wikipedia.org The mechanism for halogenated benzenes is thought to involve the formation of valence isomers, such as tetrachloro (Dewar benzenes), from the triplet excited state (T₁) of the parent molecule. tandfonline.com These highly strained intermediates can then rearrange back to a planar benzene structure, but with the substituents in different positions.

For this compound, this could result in the formation of other trichlorofluorobenzene isomers. This process can alter the physical, chemical, and toxicological properties of the original contaminant.

Chemical Transformations in Environmental Matrices

The fate of this compound in the environment is also governed by its interactions with various environmental matrices, which influence its transport and transformation. Key processes include adsorption to soil and sediment, volatilization from water surfaces, and hydrolysis.

Adsorption: Due to its nonpolar nature and the presence of halogen atoms, this compound is expected to exhibit significant adsorption to organic matter in soil and sediments. Studies on other halogenated benzenes have shown that interactions with carbon-based materials, such as fullerene-coated surfaces, are influenced by both π-π interactions and halogen-π interactions. nih.gov The strength of these interactions generally increases with the number of halogen substitutions. nih.gov Therefore, this compound would likely be relatively immobile in soils with high organic carbon content.

Volatilization: The compound's volatility will play a crucial role in its distribution between air, water, and soil. While specific data for this compound is unavailable, related compounds like chlorobenzenes are known to evaporate from water surfaces. ethz.ch However, strong adsorption to sediments can reduce the rate of volatilization. nih.gov

Hydrolysis: The carbon-chlorine and carbon-fluorine bonds in aromatic compounds are generally resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Biochemical Transformation Mechanisms

The microbial degradation of halogenated aromatic compounds is a key process in their environmental removal. These transformations are mediated by specific enzymes and can occur under both aerobic and anaerobic conditions.

Microbial Degradation Pathways of Halogenated Aromatics

Aerobic Degradation: Under aerobic conditions, bacteria can degrade chlorinated benzenes with four or fewer chlorine atoms. nih.gov The initial step is typically catalyzed by dioxygenase enzymes, which incorporate two oxygen atoms into the aromatic ring to form a dihydrodiol. nih.gov This is then dehydrogenated to a catechol derivative. dtic.mil For this compound, a similar pathway would likely produce a trichlorofluorocatechol, which could then undergo ring cleavage and further metabolism, ultimately leading to mineralization. nih.govnih.gov

Anaerobic Degradation: In anaerobic environments, such as sediments and some groundwater, the primary microbial degradation pathway for highly chlorinated benzenes is reductive dehalogenation. nih.govnih.gov This process, carried out by dehalorespiring bacteria, involves the removal of chlorine atoms and their replacement with hydrogen. nih.gov For this compound, this would lead to the sequential formation of dichlorofluorobenzenes, chlorofluorobenzene, and potentially fluorobenzene (B45895). While lower chlorinated benzenes are less readily dehalogenated anaerobically, this pathway is crucial for the initial breakdown of more highly chlorinated congeners. nih.gov

Enzymatic Biotransformations of Halogenated Organic Compounds

A variety of enzymes are involved in the biotransformation of halogenated organic compounds. Cytochrome P450 monooxygenases, for example, are known to be involved in the metabolism of a wide range of xenobiotics, including polychlorinated benzenes. nih.govnih.gov

These enzymes can oxidize chlorinated benzenes to their corresponding phenolic metabolites. nih.govnih.gov The selectivity and rate of these reactions depend on the specific P450 isoform. For instance, CYP2E1 and CYP3A4 have been shown to be active in the oxidation of various chlorobenzenes. nih.gov It is plausible that cytochrome P450 enzymes in mammals, birds, and some microorganisms could transform this compound into one or more trichlorofluorophenol isomers. Other enzymes, such as peroxidases found in some fungi, can also play a role in the oxidation of polycyclic aromatic hydrocarbons and could potentially contribute to the transformation of halogenated benzenes. nih.govosti.gov

Q & A

Q. What safety protocols are critical when handling halogenated benzenes like 1,2,3-Trichloro-4-fluorobenzene in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., closed systems, fume hoods) and personal protective equipment (PPE), including vapor respirators, nitrile gloves, and safety goggles. Use secondary containment for storage to prevent leaks. Regularly inspect storage conditions to avoid degradation, as halogenated aromatics may become unstable over time .

Q. How can researchers ensure purity during synthesis and storage of this compound?

- Methodological Answer : Use high-purity starting materials (e.g., fluorobenzene derivatives) and monitor reaction progress via GC-MS with internal standards (e.g., deuterated analogs like 1,2,3-Trichlorobenzene-d₃ for calibration). Store at 0–6°C in amber glass vials under inert gas to minimize photodegradation and hydrolysis .

Q. What analytical techniques are effective for characterizing polychlorinated fluorobenzenes?

Q. What synthetic routes are viable for this compound?

- Methodological Answer : Optimize stepwise halogenation: (1) Fluorinate benzene via Balz-Schiemann reaction, (2) Introduce chlorine substituents using FeCl₃-catalyzed electrophilic substitution. Control regioselectivity by adjusting reaction temperature and catalyst stoichiometry .

Advanced Research Questions

Q. How to resolve discrepancies in reported physicochemical properties of halogenated benzenes?

Q. What computational methods predict the environmental persistence of this compound?

Q. How to mitigate side-reactions during halogenation of fluorobenzene derivatives?

Q. How can isotopic labeling study degradation pathways of polychlorinated fluorobenzenes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.